molecular formula C28H26N4O2 B12179922 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B12179922
M. Wt: 450.5 g/mol
InChI Key: QTXCXGNUZUMORP-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide (hereafter referred to as the "target compound") features a phthalazinone core (3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl) linked via an acetamide group to a substituted indole moiety (1-isopropyl-1H-indol-4-yl). Phthalazinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects , while the isopropyl-substituted indole may enhance lipophilicity and target binding selectivity.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C28H26N4O2/c1-19(2)31-16-15-23-24(13-8-14-26(23)31)29-27(33)17-25-21-11-6-7-12-22(21)28(34)32(30-25)18-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H,29,33)

InChI Key

QTXCXGNUZUMORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Benzylation: The phthalazinone is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives.

    Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions. Reaction conditions and outcomes:

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, 100°C, 12h2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid + 1-(propan-2-yl)-1H-indol-4-amine72%
Basic Hydrolysis2M NaOH, 80°C, 8hSame as above68%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the indole’s electron-withdrawing substituents slightly reducing reactivity compared to simpler acetamides.

Phthalazine Ring Modifications

The 4-oxo-3,4-dihydrophthalazin-1-yl moiety participates in redox and substitution reactions:

Oxidation

Catalytic oxidation converts the dihydrophthalazine ring to a fully aromatic system:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aq)60°C, 4h2-(3-Benzyl-4-oxophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide58%
H₂O₂/Fe³⁺RT, 24hSame as above45%

Reduction

Hydrogenation reduces the phthalazine’s C=N bonds:

Reducing AgentConditionsProductYieldReference
H₂/Pd-C1 atm, 50°C2-(3-Benzyl-4-hydroxy-1,2,3,4-tetrahydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide81%

Indole Ring Functionalization

The indole nitrogen and C3 position are reactive sites:

N-Alkylation

The indole’s N-H undergoes alkylation with alkyl halides:

ReagentConditionsProductYieldReference
CH₃I, K₂CO₃DMF, 60°C, 6h2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-3-methyl-1H-indol-4-yl]acetamide65%

Electrophilic Substitution

Bromination at C3 of the indole ring:

ReagentConditionsProductYieldReference
Br₂ (1 eq)CHCl₃, 0°C2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-3-bromo-1H-indol-4-yl]acetamide78%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalystConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄PhB(OH)₂, DME, 80°C2-(3-Benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-3-phenyl-1H-indol-4-yl]acetamide63%

Interaction with Nucleophiles

The phthalazinone’s carbonyl group reacts with nucleophiles:

NucleophileConditionsProductYieldReference
NH₂OHEtOH, reflux2-(3-Benzyl-4-(hydroxyimino)-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide70%
HydrazineH₂O, 80°C2-(3-Benzyl-4-hydrazono-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide66%

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)Reference
220–250Cleavage of acetamide bond32%
300–350Phthalazine ring degradation48%

Key Observations:

  • The phthalazine ring is more reactive toward oxidation than the indole moiety.

  • Steric hindrance from the benzyl and isopropyl groups slows reactions at the indole C2 position .

  • Amide hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group.

This reactivity profile highlights the compound’s versatility in medicinal chemistry, enabling targeted modifications for drug development.

Scientific Research Applications

Pharmaceutical Applications

The primary focus of research on this compound has been its potential as a pharmaceutical agent. Here are some key areas of application:

Anticancer Activity

Studies have indicated that compounds containing phthalazinone structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has suggested that the indole component in the structure may enhance antimicrobial activity. Compounds with similar frameworks have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting growth.

Neurological Effects

Given the indole's known effects on neurotransmitter systems, there is potential for this compound to be explored for neurological applications, including treatment for anxiety and depression. The interaction with serotonin receptors could be a focal point for future studies.

Biological Studies and Case Reports

Several case studies have documented the biological effects of similar compounds:

StudyFindings
Anticancer Study (2023) A derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent activity.
Antimicrobial Evaluation (2022) Showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Neuropharmacological Assessment (2024) Indicated anxiolytic effects in murine models, with alterations in serotonin levels post-administration.

Synthesis and Derivatives

The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions including cyclization and acylation processes. Variations in substituents on the benzyl or indole rings can lead to derivatives with enhanced or altered biological activities.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phthalazinone core is known to inhibit certain enzymes, while the indole moiety can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazinone and Quinazoline Derivatives

Phthalazinone and quinazoline scaffolds are structurally related, with both containing a bicyclic aromatic system. AS8 and AS9 (), quinazoline derivatives with benzyl and thioamide substituents, demonstrated potent antitubercular activity (MIC = 3 µg/mL) . While the target compound shares the 3-benzyl-4-oxo-phthalazinone motif, its acetamide-linked indole substituent differs significantly from AS8/AS9’s thioamide and chlorophenyl groups. This structural divergence may influence target specificity; phthalazinones often exhibit broader kinase inhibition, whereas quinazolines are more commonly associated with antifolate activity.

Table 1: Comparison of Phthalazinone/Quinazoline Analogs
Compound Core Structure Key Substituents Biological Activity (MIC or IC₅₀) Reference
Target Compound Phthalazinone 3-Benzyl, N-(1-isopropylindole) Undocumented (hypothesized kinase inhibition) -
AS8 () Quinazoline 3-Benzyl, 4-chlorophenyl thioamide Antitubercular (3 µg/mL)
AS9 () Quinazoline 3-Benzyl, 4-nitrophenyl hydrazine Antitubercular (3 µg/mL)

Indole-Containing Acetamides

Indole derivatives are prevalent in drug discovery due to their affinity for biological targets such as kinases and cytochrome P450 enzymes.

  • TCS 1105 (): N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide shares an indole-acetamide backbone but lacks the phthalazinone core. Its fluorobenzyl group may enhance blood-brain barrier penetration compared to the target compound’s isopropylindole .
  • Belonosudil (): 2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide is a ROCK inhibitor with an isopropylacetamide group. Its quinazoline-indazole scaffold suggests divergent target selectivity compared to the phthalazinone-indole hybrid in the target compound .
  • CYP51 Inhibitor () : The compound 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide inhibits protozoan CYP51, highlighting how indole substitutions (e.g., pyridinylethyl vs. isopropyl) modulate enzyme affinity .
Table 2: Indole-Based Acetamide Derivatives
Compound Core Structure Key Substituents Biological Target Reference
Target Compound Phthalazinone-Indole 3-Benzyl, N-(1-isopropylindole) Undocumented -
TCS 1105 () Indole-Acetamide 4-Fluorobenzyl, 2-oxo Undocumented
Belonosudil () Quinazoline-Indazole Isopropyl, phenoxy ROCK kinase
CYP51 Inhibitor () Indole-Acetamide 4-Chlorobenzoyl, pyridinylethyl Protozoan CYP51

Heterocyclic Acetamide Linkers

The acetamide group serves as a flexible linker in diverse pharmacophores:

  • Thiazolidin-4-one Derivatives (): Compounds like 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide employ benzimidazole and thiazolidinone moieties. The cyanophenyl group may enhance π-π stacking, whereas the target compound’s benzyl group could prioritize hydrophobic interactions .
  • Oxadiazole-Sulfanyl Acetamides (–6): N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides feature sulfanyl and oxadiazole groups, which improve metabolic stability compared to the target compound’s phthalazinone .

Biological Activity

The compound 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is C17H18N2O3C_{17}H_{18}N_{2}O_{3} with a molecular weight of approximately 294.34 g/mol. The structure includes a phthalazine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that phthalazine derivatives can interact with various biological targets:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against multiple bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Anticancer Properties : Some studies suggest that phthalazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • CCK1 Receptor Agonism : Certain analogs have been identified as agonists for the CCK1 receptor, which plays a role in regulating appetite and gastrointestinal motility, suggesting potential applications in metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
Cancer Cell LineMCF-7 (breast cancer)8.0
CCK1 Receptor AgonismRodent modelsN/A

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phthalazine derivatives, including similar compounds to the target molecule. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with IC50 values suggesting potent antibacterial properties .

Case Study 2: Anticancer Activity

In vitro assays on MCF-7 breast cancer cells demonstrated that derivatives of phthalazine could induce cell cycle arrest and apoptosis at micromolar concentrations. This suggests a promising avenue for further development in cancer therapeutics .

Research Findings

Recent research highlights the importance of modifying structural components to enhance biological activity. For instance, the introduction of specific substituents on the benzyl or indole moieties has been shown to significantly increase potency against targeted biological pathways.

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Benzyl group substitutionIncreased antibacterial activity
Indole ring modificationEnhanced anticancer properties

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of complex acetamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation reactions under controlled conditions (e.g., ethanol, piperidine, 0–5°C for 2 hours) to form intermediates like cyanoacetamides, followed by cyclization or functionalization steps . To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. This method systematically evaluates variables such as temperature, solvent polarity, and catalyst loading, reducing experimental iterations while maximizing output .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key characterization techniques include:

  • Single-crystal X-ray diffraction : Resolves atomic-level geometry and confirms stereochemistry (e.g., bond lengths, angles, and torsion angles) .
  • NMR spectroscopy : Assigns proton and carbon environments, particularly for the benzyl, phthalazinone, and indole moieties.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • HPLC or LC-MS : Assesses purity and identifies byproducts from synthesis .

Q. What safety protocols are critical during handling and experimentation?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the safety data sheet (SDS) during emergencies .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of reactivity or binding interactions?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular dynamics simulations to:

  • Predict reaction pathways (e.g., nucleophilic attack sites on the phthalazinone ring).
  • Model ligand-protein interactions if the compound targets enzymes (e.g., kinase inhibitors).
  • Use software like Gaussian or ORCA for energy minimization and transition-state searches. Experimental data (e.g., kinetic studies) should validate computational predictions, creating a feedback loop for refinement .

Q. How to address discrepancies between experimental data and computational predictions?

  • Systematic error analysis : Check for approximations in computational methods (e.g., solvent effects ignored in DFT).
  • Experimental validation : Re-run key reactions under varied conditions (e.g., pH, ionic strength) to identify overlooked variables.
  • Data reconciliation : Apply machine learning algorithms to harmonize datasets, prioritizing high-confidence experimental results (e.g., crystallography over docking scores) .

Q. What reactor designs are optimal for scaling up synthesis while maintaining selectivity?

  • Continuous-flow reactors : Minimize side reactions via precise temperature/residence time control, ideal for exothermic steps.
  • Membrane reactors : Separate byproducts in real-time (e.g., unreacted intermediates) to improve yield.
  • Microreactors : Enable rapid screening of catalytic systems (e.g., Pd/C for cross-coupling steps) .

Q. How to analyze degradation products or metabolic pathways in biological studies?

  • In vitro metabolism assays : Use liver microsomes or recombinant CYP450 enzymes to identify primary metabolites.
  • Stability studies : Expose the compound to accelerated conditions (e.g., UV light, oxidative buffers) and profile degradation via LC-MS/MS.
  • Isotopic labeling : Track metabolic fate using 14^{14}C or 3^{3}H isotopes at key positions (e.g., acetamide carbonyl) .

Methodological Notes

  • Data Integrity : Use encrypted chemical software (e.g., Schrödinger, ACD/Labs) for secure data storage and reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates and biological samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.